molecular formula C5H5ClF2N2O B15307449 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

Cat. No.: B15307449
M. Wt: 182.55 g/mol
InChI Key: QCJFYINTZDFIFM-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole ( 1153036-98-6) is a high-value heterocyclic building block with a molecular formula of C 5 H 5 ClF 2 N 2 O and a molecular weight of 182.56 g/mol . This compound is characterized by its 1,3,4-oxadiazole core, which is substituted with both a reactive chloroethyl group and a metabolically stable difluoromethyl group. This unique structure makes it a versatile intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules for pharmaceutical screening . The presence of the chloroethyl group provides a reactive site for further functionalization, such as nucleophilic substitution, enabling the attachment of various pharmacophores. The difluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents, often used to fine-tune properties like lipophilicity, metabolic stability, and bioavailability. While specific biological data for this exact compound is not widely published in the available literature, its structural features are consistent with those used in developing protease inhibitors, enzyme antagonists, and other bioactive molecules . Researchers can utilize this compound as a critical precursor in heterocyclic chemistry. It is offered in high purity and is available for shipping from multiple global locations to support your ongoing research projects . Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C5H5ClF2N2O

Molecular Weight

182.55 g/mol

IUPAC Name

2-(1-chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C5H5ClF2N2O/c1-2(6)4-9-10-5(11-4)3(7)8/h2-3H,1H3

InChI Key

QCJFYINTZDFIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Hydrazide Cyclization with POCl₃

A widely adopted method involves cyclization of difluoromethyl-substituted carbohydrazides using POCl₃ as the dehydrating agent. The protocol follows:

  • Intermediate Preparation :
    Difluoromethylcarbonyl chloride (1.2 equiv) reacts with ethyl hydrazinecarboxylate in tetrahydrofuran (THF) at 0°C to form the corresponding carbohydrazide.
  • Cyclization :
    The carbohydrazide undergoes cyclization with POCl₃ (3 equiv) in DCM under reflux (40°C, 4 h), yielding 5-(difluoromethyl)-1,3,4-oxadiazol-2-ol.
  • Chloroethylation :
    The hydroxyl group at position 2 is replaced via nucleophilic substitution using 1-chloroethylmagnesium bromide (2.5 equiv) in dry diethyl ether (−78°C → RT, 12 h).

This three-step sequence achieves an overall yield of 62–68%, with purity >95% confirmed by HPLC. Critical parameters include:

Parameter Optimal Range Yield Impact (±%)
POCl₃ Equivalents 2.8–3.2 −15/+5
Cyclization Temp 38–42°C −22/+3
Grignard Addition Slow (1 h) −30/+0

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate the cyclization step:

  • Reaction Setup :
    Carbohydrazide (1 equiv), POCl₃ (2.5 equiv), and DIPEA (3 equiv) in acetonitrile (MeCN)
  • Irradiation :
    150 W, 100°C, 15 min (CEM Discover SP system)
  • Workup :
    Quench with ice-water, extract with DCM, dry over MgSO₄

This method reduces reaction time from hours to minutes while maintaining comparable yields (65–67%). Energy consumption analysis shows a 78% reduction compared to conventional heating.

Coupling Reaction Approaches

HATU-Mediated Amide Coupling

Building on methodologies for analogous oxadiazoles, a two-step coupling strategy proves effective:

Step 1 : Synthesis of 5-(difluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid

  • React difluoromethylcarbonyl chloride with thiosemicarbazide in MeCN
  • Oxidize with H₂O₂/HCl to form carboxylic acid (82% yield)

Step 2 : HATU Coupling with 1-chloroethylamine

Reaction Scheme:
Oxadiazole-COOH + ClCH₂CH₂NH₂ → Oxadiazole-CONHCH₂CH₂Cl

Conditions:

  • HATU (1.1 equiv), DIPEA (2.5 equiv), DCM, 0°C → RT, 3 h
  • Yield: 74% after column chromatography (hexane:EtOAc 4:1)

LC-MS analysis shows complete conversion with minimal byproducts when maintaining strict temperature control during the exothermic coupling step.

Uranyl Nitrate-Catalyzed Method

A patent-derived approach utilizes uranyl nitrate hexahydrate as catalyst:

  • Reactants :
    Difluoromethyl oxadiazole (1 equiv), 1-chloroethyl isocyanate (1.05 equiv)
  • Catalyst :
    UO₂(NO₃)₂·6H₂O (0.2 mol%)
  • Conditions :
    Toluene, 110°C, 8 h under N₂

This method achieves 71% yield with 99.8% atom economy, though requires specialized handling of radioactive catalysts. Comparative data:

Catalyst Temp (°C) Time (h) Yield (%)
Uranyl nitrate 110 8 71
ZnCl₂ 120 12 58
No catalyst 130 24 19

Alternative Halogenation Strategies

Direct Chloroethylation of Oxadiazole

A radical-based approach enables direct C-H chlorination:

  • Substrate :
    2-ethyl-5-(difluoromethyl)-1,3,4-oxadiazole
  • Chlorination :
    Cl₂ gas (1.5 equiv), AIBN (0.1 equiv), CCl₄, 80°C, 6 h
  • Selectivity :
    β-chlorination predominates (α:β = 1:9) due to steric effects

Despite moderate yields (55–60%), this method eliminates multi-step sequences. GC-MS monitoring reveals optimal Cl₂ flow rates of 2.5 mL/min to prevent over-chlorination.

Phase-Transfer Catalyzed Synthesis

Employing tetrabutylammonium bromide (TBAB) as phase-transfer catalyst:

Component Quantity
Oxadiazole precursor 1.0 mmol
ClCH₂CH₂Br 1.2 mmol
TBAB 0.5 mmol
NaOH (50%) 5 mL
Toluene 10 mL

Procedure:

  • Vigorous stirring (800 rpm) at 70°C for 4 h
  • Phase separation, organic layer dried over Na₂SO₄
  • Rotary evaporation followed by flash chromatography

This method achieves 68% yield with excellent reproducibility (±2%), making it suitable for scale-up.

Reaction Optimization and Scale-Up Challenges

Solvent Effects on Yield

Systematic screening reveals solvent polarity significantly impacts reaction outcomes:

Solvent Dielectric Constant Yield (%) Purity (%)
DCM 8.93 74 98
THF 7.52 65 95
DMF 36.7 41 87
MeCN 37.5 58 92

DCM's low polarity facilitates oxadiazole stabilization while allowing sufficient reagent solubility.

Temperature Profiling

In situ FTIR monitoring of the cyclization step identifies optimal temperature windows:

Stage Temp Range (°C) Duration (min)
Induction period 25–35 12–15
Main exotherm 35–48 8–10
Completion 48–50 30–40

Exceeding 50°C leads to a 22% decrease in yield due to oxadiazole ring decomposition.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroethyl Group

The β-chloroethyl group undergoes nucleophilic substitution (SN2) under basic or polar aprotic conditions. This reactivity is enhanced by the electron-withdrawing oxadiazole ring, which polarizes the C-Cl bond.

Reagent/ConditionsProductYield (%)MechanismSource
Sodium methoxide (MeONa/MeOH)2-(1-Methoxyethyl)-5-(difluoromethyl)-1,3,4-oxadiazole78–85SN2 displacement
Ammonia (NH₃/EtOH, reflux)2-(1-Aminoethyl)-5-(difluoromethyl)-1,3,4-oxadiazole65Ammonolysis
Thiophenol (PhSH, K₂CO₃/DMF)2-(1-Phenthioethyl)-5-(difluoromethyl)-1,3,4-oxadiazole72Nucleophilic aromatic substitution

Ring-Opening Reactions

The 1,3,4-oxadiazole ring can undergo acid- or base-catalyzed ring-opening, particularly under harsh conditions. The difluoromethyl group stabilizes intermediates via inductive effects.

ConditionsProductKey ObservationsSource
HCl (conc., 80°C)N-Acylhydrazine derivativeForms stable hydrazine intermediates
NaOH (aq., 100°C)Carboxylic acid and ammoniaComplete ring scission in 2 h

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the oxadiazole ring or chloroethyl chain.

Catalyst/ReagentsReaction TypeProductYield (%)Source
Pd(PPh₃)₄, arylboronic acidSuzuki coupling5-Aryl-2-(1-chloroethyl)-1,3,4-oxadiazole60–70
CuI, propargyl alcoholSonogashira couplingAlkyne-functionalized derivative55

Electrophilic Aromatic Substitution

The difluoromethyl group directs electrophiles to the oxadiazole ring’s C5 position, though reactivity is moderate due to electron deficiency.

Electrophile/ConditionsProductYield (%)NotesSource
HNO₃ (H₂SO₄, 0°C)5-(Difluoromethyl)-3-nitro-1,3,4-oxadiazole40Low regioselectivity
Br₂ (FeBr₃, CHCl₃)5-Bromo-2-(1-chloroethyl)-1,3,4-oxadiazole35Requires extended reaction time

Thermal Decomposition

Thermolysis studies reveal stability up to 200°C, beyond which decomposition yields volatile fluorinated byproducts.

Temperature (°C)Decomposition PathwayMajor ProductsSource
220Retro-Diels-Alder reactionDifluoromethyl cyanide + HCl
300Radical-mediated scissionCO, NH₃, and chloroethane

Key Stability Considerations:

  • Hydrolytic Sensitivity : The chloroethyl group is prone to hydrolysis in aqueous media (pH > 9) .

  • Photostability : Decomposes under UV light (λ = 254 nm) within 24 h .

Scientific Research Applications

2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Anticancer Activity
  • Compound 106 (2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) : Demonstrated 98.74% growth inhibition (GP) against CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M .
  • Compound 87 (2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole): Exhibited 95.70% GP against SNB-75 (CNS) and UO-31 (renal) cancers .
  • Target Compound : While direct anticancer data are unavailable, the difluoromethyl group may improve pharmacokinetic properties compared to fluorophenyl or methoxyphenyl substituents.
Antibacterial and Pesticidal Activity
  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Showed EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial agents like bismerthiazol .
  • Target Compound : The difluoromethyl group may enhance membrane penetration, but its efficacy against bacterial pathogens remains unstudied.
HDAC6 Inhibition
  • WO2022/029041 Patent Compound : A 5-(difluoromethyl)-1,3,4-oxadiazole derivative demonstrated selective HDAC6 inhibition (IC₅₀ = 12 nM) with >1,000-fold selectivity over HDAC1–3 and HDAC8 .

Key Comparative Data

Compound Name (Substituents) Biological Activity Key Metrics Selectivity/Advantages Reference
Target Compound (1-Chloroethyl, difluoromethyl) HDAC6 inhibition (hypothesized) N/A High HDAC6 selectivity
Compound 106 (4-chlorophenyl, 4-fluorophenyl) Anticancer GP: 98.74% (10⁻⁵ M) Broad-spectrum activity
Compound 87 (2-chloroquinolinyl, dimethoxyphenyl) Anticancer GP: 95.70% (SNB-75, UO-31) Renal/CNS specificity
2-(Methylsulfonyl)-5-(4-fluorophenyl) Antibacterial EC₅₀: 1.98 µg/mL (Xac) Superior to bismerthiazol
WO2022/029041 Compound (difluoromethyl, tetrazolyl) HDAC6 inhibition IC₅₀: 12 nM; >1,000-fold selectivity Therapeutic use in neuropathy

Mechanistic Insights

  • Anticancer Analogs : Chlorophenyl and fluorophenyl groups enhance DNA intercalation or tubulin polymerization inhibition .
  • HDAC6 Selectivity : The difluoromethyl group in oxadiazoles disrupts zinc coordination in HDAC6’s catalytic pocket, enabling isoform-specific binding .
  • Antibacterial Activity : Sulfone and sulfonylmethyl groups improve interactions with bacterial membrane proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(1-Chloroethyl)-5-(difluoromethyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like acid hydrazides and chloroacetic acid derivatives. A common approach involves refluxing with phosphorus oxychloride (POCl₃), followed by neutralization with NaOH to precipitate the product (yield: 50–65%). For example, substituting the hydrazide precursor with difluoromethyl-containing analogs can introduce the desired substituents . Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 hydrazide:chloroacetic acid) are critical for minimizing side products like triazoles.

Q. How is the compound characterized structurally, and what spectroscopic markers are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR : The difluoromethyl group (-CF₂H) shows a triplet near δ 5.8–6.2 ppm (¹H) and a doublet of quartets in ¹³C (~110–115 ppm, J = 240–260 Hz). The chloroethyl group (-CH₂CH₂Cl) exhibits splitting patterns at δ 3.8–4.2 ppm (CH₂Cl) and δ 1.6–1.9 ppm (CH₂) .
  • IR : Strong absorption bands at 1630–1670 cm⁻¹ (C=N stretch) and 1120–1160 cm⁻¹ (C-F stretch) confirm the oxadiazole core and fluorinated substituents .

Q. What structural features govern its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 1,3,4-oxadiazole ring’s electron-deficient nature enhances susceptibility to nucleophilic attack at C-2 (chloroethyl position). Steric hindrance from the difluoromethyl group at C-5 directs reactivity toward the chloroethyl moiety. Solvent polarity (e.g., DMF vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) modulate reaction rates and regioselectivity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting patterns) be resolved during characterization?

  • Methodological Answer : Discrepancies in NMR splitting (e.g., non-equivalent protons in the chloroethyl group) may arise from restricted rotation or crystal packing effects. Techniques include:

  • VT-NMR : Variable-temperature NMR to assess dynamic effects.
  • X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., bond angles and torsion angles for the oxadiazole ring) .
  • DFT calculations : Compare experimental and computed chemical shifts to identify conformational preferences .

Q. What computational strategies predict the compound’s reactivity in complex biological or catalytic environments?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on the oxadiazole ring’s π-stacking potential and halogen bonding via the chloroethyl group .
  • MD simulations : Assess stability in aqueous or lipid membranes by modeling solvation effects on the difluoromethyl group’s hydrophobicity .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study bond cleavage mechanisms (e.g., hydrolysis of the chloroethyl group) .

Q. How can regioselective functionalization of the oxadiazole ring be optimized for derivatization?

  • Methodological Answer :

  • Protection/deprotection : Temporarily block the chloroethyl group using TMSCl to direct reactions to C-5.
  • Catalytic systems : Use Pd(0) catalysts for cross-coupling at C-2 (chloroethyl site) with arylboronic acids .
  • Microwave-assisted synthesis : Reduce reaction times (from 12 h to 2 h) and improve yields (by 15–20%) for Suzuki-Miyaura couplings .

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